molecular formula C10H18O3 B038153 Prop-2-enyl 2-pentoxyacetate CAS No. 124899-75-8

Prop-2-enyl 2-pentoxyacetate

Cat. No.: B038153
CAS No.: 124899-75-8
M. Wt: 186.25 g/mol
InChI Key: RRIFFBJNXMRMKT-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-pentoxyacetate is a chemical compound that belongs to the class of vinyl esters. It is widely used in scientific research due to its unique properties and applications. The compound is known for its stability and versatility, making it a valuable reagent in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prop-2-enyl 2-pentoxyacetate can be synthesized by reacting 2-pentoxyacetic acid with prop-2-enyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain high yields of the compound. The purity of the compound can be improved by using various purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, helps in achieving the desired purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Prop-2-enyl 2-pentoxyacetate undergoes various types of reactions, including hydrolysis, oxidation, and reduction. It can also participate in substitution reactions due to the presence of the vinyl ester group.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Commonly involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Often uses reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Produces 2-pentoxyacetic acid and prop-2-enyl alcohol.

    Oxidation: Can yield various oxidized products depending on the reaction conditions.

    Reduction: Results in the formation of reduced derivatives of the original compound.

Scientific Research Applications

Prop-2-enyl 2-pentoxyacetate has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis reactions. The compound is also utilized in the development of new drugs and pharmaceuticals, as well as in the creation of new materials and polymers. Additionally, it plays a role in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of prop-2-enyl 2-pentoxyacetate is not well understood. it is believed to act as a nucleophile in various organic reactions. The compound can undergo reactions such as hydrolysis, oxidation, and reduction, and can form stable complexes with various metal ions.

Comparison with Similar Compounds

  • Allyl phenoxyacetate
  • Allyl methyl carbonate
  • 3-O-Allylnaloxone
  • Prallethrin
  • Allethrin

Comparison: Prop-2-enyl 2-pentoxyacetate is unique due to its specific structure and reactivity. While similar compounds like allyl phenoxyacetate and allyl methyl carbonate also belong to the class of vinyl esters, this compound offers distinct advantages in terms of stability and versatility in organic synthesis reactions. Its ability to form stable complexes with metal ions further enhances its utility in various research applications .

Properties

IUPAC Name

prop-2-enyl 2-pentoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-5-6-8-12-9-10(11)13-7-4-2/h4H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIFFBJNXMRMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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